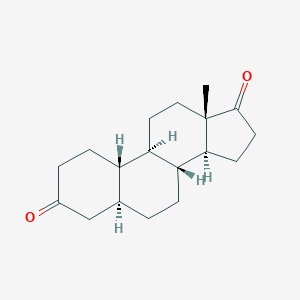
(5alpha)-Estrane-3,17-dione
Übersicht
Beschreibung
(5alpha)-Estrane-3,17-dione is a steroidal compound belonging to the class of organic compounds known as estrogens and derivatives. These compounds are characterized by a structure containing a 3-hydroxylated estrane. This compound is a potent inhibitor of isomerase, an enzyme involved in the conversion of one isomer into another .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (5alpha)-Estrane-3,17-dione involves several synthetic steps. One common method includes the oxidation of (5alpha)-androstane-3,17-diol using reagents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the microbial transformation of phytosterols. This biotechnological approach uses microorganisms such as Mycobacterium species to convert phytosterols into steroid intermediates, which are then chemically modified to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(5alpha)-Estrane-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to this compound using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction to (5alpha)-androstane-3,17-diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation at specific positions using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: NBS in carbon tetrachloride (CCl4) under UV light.
Major Products
Oxidation: this compound.
Reduction: (5alpha)-Androstane-3,17-diol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(5alpha)-Estrane-3,17-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including its use as an inhibitor of steroid isomerase.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research chemical
Wirkmechanismus
(5alpha)-Estrane-3,17-dione exerts its effects by inhibiting the activity of isomerase enzymes. These enzymes are involved in the conversion of one isomer into another, and their inhibition can affect various metabolic pathways. The compound binds to the active site of the enzyme, preventing the conversion process and leading to an accumulation of specific isomers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17beta-hydroxy-5alpha-androstan-3-one: A steroid hormone involved in the growth and repair of the prostate and the penis.
5alpha-androstane-3beta,17beta-diol: A potent modulator of estrogen receptor-beta1-mediated gene transcription in neuronal cells.
Uniqueness
(5alpha)-Estrane-3,17-dione is unique due to its potent inhibitory effect on isomerase enzymes, which distinguishes it from other similar steroidal compounds. Its specific structure allows it to interact with the enzyme’s active site effectively, making it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDKSBHJIGNEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















